ZINC carbonate

Vue d'ensemble

Description

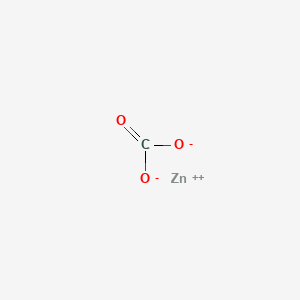

Le carbonate de zinc est un composé inorganique de formule chimique ZnCO₃. Il se présente sous la forme d’une poudre cristalline blanche et est également connu sous le nom de smithsonite ou de spar de zinc. Ce composé est insoluble dans l’eau mais se dissout dans les acides. Le carbonate de zinc se rencontre naturellement sous forme de minéral smithsonite et constitue un important minerai de zinc .

Analyse Biochimique

Biochemical Properties

Zinc carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with zinc-dependent enzymes, where zinc acts as a cofactor. These enzymes include carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide, and alkaline phosphatase, which is involved in dephosphorylation reactions . This compound provides the necessary zinc ions that are crucial for the catalytic activity of these enzymes. The interaction between this compound and these enzymes involves the coordination of zinc ions with the active sites of the enzymes, facilitating the catalytic process.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. Zinc ions released from this compound can modulate the activity of transcription factors, such as metal-responsive transcription factor 1 (MTF-1), which regulates the expression of genes involved in zinc homeostasis and detoxification . Additionally, this compound can impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the citric acid cycle. The presence of zinc ions can enhance or inhibit the activity of these enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its dissociation into zinc ions and carbonate ions in biological systems. Zinc ions can bind to various biomolecules, including enzymes, proteins, and nucleic acids. This binding can result in enzyme activation or inhibition, depending on the specific enzyme and the nature of the interaction. For example, zinc ions can activate carbonic anhydrase by coordinating with the active site, facilitating the conversion of carbon dioxide to bicarbonate . Conversely, zinc ions can inhibit the activity of certain enzymes by binding to inhibitory sites or displacing essential metal cofactors. Additionally, zinc ions can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can undergo decomposition at elevated temperatures, forming zinc oxide and carbon dioxide . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of zinc ions within cells, potentially affecting cellular homeostasis and function. The stability and degradation of this compound should be carefully considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can provide essential zinc ions that support normal physiological functions. At high doses, this compound can exhibit toxic effects. Studies have shown that excessive zinc intake can lead to zinc toxicity, characterized by symptoms such as nausea, vomiting, and impaired immune function . The threshold for zinc toxicity varies among different animal species and depends on factors such as age, diet, and overall health. It is important to determine the appropriate dosage of this compound to avoid adverse effects while ensuring sufficient zinc levels for optimal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through the provision of zinc ions. These ions act as cofactors for numerous enzymes involved in metabolic processes. For example, zinc ions are essential for the activity of enzymes in the glycolytic pathway, such as hexokinase and phosphofructokinase . Additionally, zinc ions play a role in the citric acid cycle by activating enzymes such as aconitase and isocitrate dehydrogenase. The presence of zinc ions can influence the overall metabolic flux and the levels of metabolites within the cell. This compound, through its dissociation into zinc ions, contributes to the regulation of these metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily in the form of zinc ions. These ions can be transported across cell membranes by specific zinc transporters, such as ZIP (Zrt/Irt-like Protein) and ZnT (Zinc Transporter) families . Once inside the cell, zinc ions can bind to various proteins and biomolecules, influencing their localization and function. The distribution of zinc ions within tissues is tightly regulated to maintain zinc homeostasis. This compound, by providing a source of zinc ions, contributes to the overall transport and distribution of zinc within the body.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the distribution of zinc ions within the cell. Zinc ions can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria and endoplasmic reticulum . The localization of zinc ions can influence their activity and function. For example, zinc ions in the nucleus can interact with transcription factors and influence gene expression, while zinc ions in the mitochondria can affect mitochondrial function and energy production. The subcellular localization of this compound, through its dissociation into zinc ions, plays a crucial role in determining its biochemical and cellular effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le carbonate de zinc peut être synthétisé par plusieurs méthodes :

Méthode de précipitation : Cette méthode consiste à faire réagir un sel de zinc soluble, tel que le sulfate de zinc, avec une solution de carbonate de sodium.

Méthode de carbonatation : Du dioxyde de carbone est passé à travers une solution de sels de zinc, ce qui entraîne la précipitation de carbonate de zinc.

Synthèse hydrothermale : Cette méthode utilise des températures et des pressions élevées pour produire des cristaux de carbonate de zinc de haute pureté.

Méthodes de production industrielle : Dans les milieux industriels, le carbonate de zinc est souvent produit en traitant des solutions froides de sulfate de zinc avec du bicarbonate de potassium. Lorsqu’on le chauffe, il se transforme en carbonate de zinc basique (Zn₅(CO₃)₂(OH)₆) .

Types de réactions :

Réaction avec les acides : Le carbonate de zinc réagit avec les acides pour former du chlorure de zinc et libérer du dioxyde de carbone gazeux. Par exemple :

Réaction de décomposition : Lorsqu’il est chauffé, le carbonate de zinc se décompose pour former de l’oxyde de zinc et du dioxyde de carbone :

Réactifs et conditions courants :

Acides : L’acide chlorhydrique et l’acide sulfurique sont couramment utilisés dans les réactions avec le carbonate de zinc

Chaleur : La décomposition du carbonate de zinc nécessite un chauffage.

Principaux produits :

Chlorure de zinc (ZnCl₂) : Formé lorsque le carbonate de zinc réagit avec l’acide chlorhydrique.

Sulfate de zinc (ZnSO₄) : Formé lorsque le carbonate de zinc réagit avec l’acide sulfurique.

Oxyde de zinc (ZnO) : Formé lors de la décomposition du carbonate de zinc.

Applications De Recherche Scientifique

Le carbonate de zinc a un large éventail d’applications dans la recherche scientifique :

Mécanisme D'action

Le mécanisme d’action du carbonate de zinc implique sa capacité à libérer des ions zinc, qui jouent des rôles essentiels dans divers processus biologiques. Les ions zinc agissent comme cofacteurs pour de nombreuses enzymes, facilitant les fonctions catalytiques, structurelles et régulatrices . En agriculture, les nanoparticules de carbonate de zinc améliorent l’internalisation du zinc dans les plantes, favorisant la croissance et conférant des propriétés antifongiques .

Comparaison Avec Des Composés Similaires

Le carbonate de zinc peut être comparé à d’autres composés similaires, tels que :

Carbonate de calcium (CaCO₃) : Les deux composés ont des structures similaires, mais le carbonate de zinc est moins soluble dans l’eau que le carbonate de calcium.

Carbonate de magnésium (MgCO₃) : Comme le carbonate de zinc, le carbonate de magnésium est également insoluble dans l’eau et se décompose lors du chauffage pour former de l’oxyde de magnésium et du dioxyde de carbone.

Carbonate de fer (FeCO₃) :

Les propriétés uniques du carbonate de zinc, telles que sa capacité à libérer des ions zinc et ses applications dans divers domaines, en font un composé précieux à la fois dans la recherche scientifique et dans les applications industrielles.

Propriétés

Numéro CAS |

3486-35-9 |

|---|---|

Formule moléculaire |

CH2O3Zn |

Poids moléculaire |

127.4 g/mol |

Nom IUPAC |

carbonic acid;zinc |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

ONIOAEVPMYCHKX-UHFFFAOYSA-N |

Impuretés |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |

SMILES |

C(=O)([O-])[O-].[Zn+2] |

SMILES canonique |

C(=O)(O)O.[Zn] |

Color/Form |

WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |

Densité |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |

melting_point |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |

Key on ui other cas no. |

3486-35-9 51839-25-9 |

Description physique |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Other Solid; Dry Powder White solid; [Hawley] White odorless powder; [MSDSonline] |

Pictogrammes |

Environmental Hazard |

Solubilité |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |

Synonymes |

zinc carbonate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of basic zinc carbonate?

A1: The molecular formula of basic this compound can vary, but a common form is Zn4(OH)6SO4·5H2O. This formula highlights the presence of sulfate and water molecules in the structure, making it distinct from simple this compound (ZnCO3). []

Q2: How does the structure of basic this compound influence its properties?

A2: Basic this compound often exhibits a unique hexagonal and laminar structure. Each slice is a regular hexagon, ranging from 0.1 to 100 microns in size, with thicknesses varying from a few to 20 microns. This distinct morphology makes it promising for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []

Q3: What happens when basic this compound is heated?

A3: Basic this compound decomposes upon heating, releasing carbon dioxide and water vapor, ultimately yielding zinc oxide. This thermal decomposition process is influenced by factors like heating rate, surrounding atmosphere, and the presence of other compounds. [, , , , , ]

Q4: Can the thermal decomposition of basic this compound be controlled?

A4: Yes, factors like carbon dioxide partial pressure can impact the thermal decomposition kinetics of basic this compound. Higher CO2 partial pressure has been shown to increase the starting temperature of the decomposition reaction. [, ]

Q5: What are some of the potential applications of basic this compound?

A5: Due to its unique laminar structure, basic this compound holds promise for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []

Q6: How is basic this compound used in the production of zinc oxide?

A6: Basic this compound serves as a precursor material for synthesizing zinc oxide. Calcination of basic this compound at temperatures around 350°C for a specific duration leads to the formation of zinc oxide nanoparticles. [, , ]

Q7: Are there specific advantages of using basic this compound as a precursor for zinc oxide nanoparticles?

A7: Yes, utilizing basic this compound as a precursor for zinc oxide nanoparticles offers several advantages. This method is cost-effective, environmentally friendly, and allows for control over the morphology and size of the resulting zinc oxide particles. [, , , ]

Q8: Can basic this compound be used in the remediation of industrial wastewater?

A8: Research suggests that basic this compound can play a role in removing iron from zinc sulfate solutions, a common challenge in industrial processes. Combining basic this compound with zinc oxide in the iron removal process has shown promising results in reducing iron content and improving filtration speed. []

Q9: Are there any environmental concerns related to basic this compound?

A9: While generally considered less toxic than zinc oxide nanoparticles, more research is needed to fully understand the potential environmental impact of basic this compound. This includes evaluating its effects on aquatic ecosystems and its potential for bioaccumulation. [, ]

Q10: How can the environmental impact of basic this compound be minimized?

A10: Minimizing the environmental impact of basic this compound involves responsible production practices, proper waste management, and exploring the use of biodegradable alternatives when possible. This might include optimizing synthesis routes to reduce waste generation and developing efficient recycling methods. [, ]

Q11: What are some key areas for future research on basic this compound?

A11: Future research on basic this compound could focus on:

- In-depth toxicity studies: Examining the potential long-term effects of basic this compound exposure on various organisms and ecosystems is crucial. [, ]

- Optimizing synthesis methods: Developing more sustainable and efficient methods for producing basic this compound with controlled particle size and morphology is essential. [, ]

- Expanding applications: Exploring the potential of basic this compound in areas like drug delivery systems, antimicrobial coatings, and energy storage devices could lead to novel applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.